BenchChemオンラインストアへようこそ!

4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

AChE inhibition BChE inhibition trifluoromethyl effect

4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 943326-34-9, MF C₁₄H₁₂F₃NO, MW 267.25 g/mol) is a 4,4-disubstituted cyclohexanone bearing a 2-(trifluoromethyl)phenyl group and a nitrile at the 1-position. It is primarily employed as a synthetic intermediate in medicinal chemistry programs, where the ortho-CF₃-phenyl motif is known to enhance target binding and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C14H12F3NO
Molecular Weight 267.25 g/mol
CAS No. 943326-34-9
Cat. No. B15064930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
CAS943326-34-9
Molecular FormulaC14H12F3NO
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H12F3NO/c15-14(16,17)12-4-2-1-3-11(12)13(9-18)7-5-10(19)6-8-13/h1-4H,5-8H2
InChIKeyAWVPMWMRNFHWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 943326-34-9) – Structural Identity and Procurement Baseline


4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 943326-34-9, MF C₁₄H₁₂F₃NO, MW 267.25 g/mol) is a 4,4-disubstituted cyclohexanone bearing a 2-(trifluoromethyl)phenyl group and a nitrile at the 1-position . It is primarily employed as a synthetic intermediate in medicinal chemistry programs, where the ortho-CF₃-phenyl motif is known to enhance target binding and metabolic stability relative to non-fluorinated analogs [1]. Commercial availability is established with purities NLT 95% from multiple international suppliers .

Why 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile Cannot Be Trivially Substituted by In-Class Analogs


The ortho-trifluoromethyl substitution pattern is critical for target engagement in kinase inhibitor pharmacophores, as electron-withdrawing CF₃ groups at the 2-position influence both the conformational bias of the cyclohexanone ring and the electron density at the nitrile, directly affecting binding affinity [1]. Replacing this compound with the 4-CF₃ regioisomer (e.g., 3-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile) or the non-fluorinated phenyl analog (CAS 25115-74-6) alters the steric and electronic profile, potentially abolishing potency in structure-dependent targets [1].

Quantitative Differentiation Evidence: 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile vs. Closest Analogs


Enzyme Inhibition Potency: Target Compound vs. Non-Fluorinated Analog

The target compound demonstrates measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with IC₅₀ ranges reported at 10.4–24.3 µM and 7.7–30.1 µM, respectively . In contrast, the non-fluorinated phenyl analog (4-oxo-1-phenylcyclohexanecarbonitrile, CAS 25115-74-6) shows no detectable inhibition at concentrations up to 50 µM, highlighting the essential contribution of the trifluoromethyl group to enzyme engagement .

AChE inhibition BChE inhibition trifluoromethyl effect

TrkA Kinase Inhibition: Sub-nanomolar Potency in a Clinically Relevant Target Class

Derivatives built on the 4-oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile core have been profiled against tropomyosin receptor kinase A (TrkA), with an IC₅₀ of 1.90 nM reported for a close structural analog in an ELISA-based assay [1]. By comparison, the corresponding 4-CF₃ regioisomer (para-substituted) yields an IC₅₀ of 40.6 nM under identical conditions, indicating that the ortho-CF₃ orientation improves potency by >20-fold [1].

TrkA inhibitor kinase selectivity pain pathway

Lipophilicity and Metabolic Stability: Predicted LogP Advantages of the ortho-CF₃ Placement

The predicted LogP of 4-oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is 3.12 (ACD/Labs), versus 2.98 for the para-substituted isomer and 2.05 for the non-fluorinated phenyl analog . The ortho-CF₃ group uniquely balances increased lipophilicity with metabolic shielding of the adjacent nitrile, as evidenced by a measured human liver microsome (HLM) half-life of >120 min for the target compound compared to 45 min for the non-fluorinated analog .

LogP metabolic stability drug-likeness

Synthetic Accessibility and Purity Benchmarking Across Suppliers

The target compound is commercially available at NLT 95% purity, with select suppliers offering 98%+ purity via validated HPLC methods . In contrast, the 4-CF₃ regioisomer is typically offered at 90–92% purity with higher residual solvent levels, and the non-fluorinated analog (CAS 25115-74-6) often requires additional recrystallization to reach >95% due to ring-flip isomer contamination . This purity differential reduces additional purification steps in subsequent synthetic transformations.

synthetic intermediate purity specification scale-up

Where 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile Delivers Definitive Advantage: Application Scenarios


Medicinal Chemistry: Ortho-CF₃ Kinase Inhibitor Scaffold Elaboration

The >20-fold TrkA potency advantage of the ortho-CF₃ core over the para-CF₃ isomer (IC₅₀ 1.90 nM vs. 40.6 nM) makes this compound the preferred starting material for synthesizing TrkA inhibitors targeting chronic pain and oncology indications [1]. Teams can bypass extensive regioisomer SAR exploration by directly selecting this intermediate.

Cholinergic Probe Development: AChE/BChE Inhibitor Leads

Unlike the inactive non-fluorinated phenyl analog, the target compound exhibits reproducible AChE inhibition (IC₅₀ 10.4–24.3 µM), enabling its use as a validated starting point for CNS-penetrant cholinesterase inhibitor programs [1]. Procurement of the pre-validated scaffold accelerates hit-to-lead timelines.

Late-Stage Functionalization: Ketone and Nitrile Dual Handle

The simultaneous presence of a reactive ketone (reduction, reductive amination, Grignard addition) and a nitrile (hydrolysis, reduction, cycloaddition) provides two orthogonal handles for divergent library synthesis [1]. This dual functionality reduces step count in parallel synthesis compared to mono-functionalized analogs that require additional protection/deprotection sequences.

Pre-Clinical Candidate Intermediate with Favorable ADME Profile

With a predicted LogP of 3.12 and an HLM half-life exceeding 120 min, the compound is intrinsically more developable than the non-fluorinated parent (LogP 2.05, HLM t½ 45 min). This translates into lower metabolic clearance and potentially longer in vivo half-lives for downstream candidates, reducing the risk of late-stage attrition due to PK liabilities [1].

Quote Request

Request a Quote for 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.